molecular formula C14H14ClNO2 B2858331 methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 878453-61-3

methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2858331
CAS No.: 878453-61-3
M. Wt: 263.72
InChI Key: GLGODOSMZDZEEV-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate, also known as MCCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCCP is a pyrrole-based compound that has a molecular weight of 295.78 g/mol and a melting point of 72-74°C.

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown advancements in the synthesis and structural characterization of pyrrole derivatives. For instance, a study presented the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound through the cyclization reaction, showcasing the compound's structural characterization via NMR, FT-IR, MS, HRMS techniques, and single crystal X-ray diffraction study (Nural et al., 2018). This underscores the diverse methodologies utilized in synthesizing and analyzing pyrrole derivatives, highlighting their complex chemistry and potential for various applications.

Antimicrobial Applications

Several studies have synthesized pyrrole derivatives to evaluate their antimicrobial efficacy. For example, a novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives was synthesized, showing promising antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019). This indicates the potential of pyrrole derivatives as antimicrobial agents, with modifications to the structure leading to variations in activity.

Anticancer and Antimycobacterial Activities

Another study on pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate highlighted their evaluation for in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, along with significant antimicrobial activity (Hafez et al., 2016). This suggests the multifaceted applications of pyrrole and pyrazole derivatives in both antimicrobial and anticancer therapeutic development.

Green Synthetic Approaches

Research into greener synthesis methods has also been explored, as demonstrated by the development of a simple and efficient synthetic protocol for pyrano pyrimidine carboxylate derivatives via a one-pot four-component reaction, highlighting a metal-free, high-yield, and environmentally friendly approach (Yadav et al., 2021).

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-13(14(17)18-3)12(8-16(9)2)10-4-6-11(15)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGODOSMZDZEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1C)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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